3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester
Overview
Description
“3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C9H8BrN3O2 . It is a yellow solid and is used in various chemical reactions .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which are crucial target products and key intermediates, has been developed over the past decade . The synthesis process involves several steps, including initial imine formation, iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .
Molecular Structure Analysis
The molecular structure of “3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester” is characterized by the presence of an imidazo[1,5-a]pyrimidine core, which is a fused nitrogen-bridged heterocyclic compound . This core is substituted at the 3-position with a bromine atom and at the 8-position with a carboxylic acid ethyl ester group .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, such as “3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester”, are involved in various chemical reactions . These reactions are often catalyzed by metals and involve processes such as condensation, cyclization, and functionalization .
Physical And Chemical Properties Analysis
“3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester” is a yellow solid . It has a molecular weight of 270.09 . The compound’s IUPAC name is ethyl 3-bromoimidazo[1,5-a]pyrimidine-8-carboxylate .
Scientific Research Applications
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Materials Science and Optoelectronics
- Imidazo[1,5-a]pyridine derivatives have shown great potential in materials science due to their unique chemical structure, versatility, and optical behaviors .
- They have been used in different technological applications such as optoelectronic devices .
- The outcomes have been promising innovations in optoelectronic devices .
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- Imidazo[1,5-a]pyridine is a significant structural component of a large number of pharmaceuticals .
- They have been used in the synthesis of various drugs .
- The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
- A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
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- Imidazo[1,5-a]pyridine derivatives have been used in the development of anti-cancer drugs .
- For example, novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells .
- These derivatives led to cell death by apoptosis as they inhibited the CDK enzyme .
- The outcomes have been promising innovations in anti-cancer drugs .
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- Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals .
- The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
- A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
Safety And Hazards
The safety data sheet for “3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, like in “3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester”, is a focus of recent research . These efforts aim to improve the ecological impact of the classical schemes and develop eco-friendly, metal-free direct formation methods .
properties
IUPAC Name |
ethyl 3-bromoimidazo[1,5-a]pyrimidine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-8-11-3-6(10)4-13(8)5-12-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBIIQQYFCUUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester | |
CAS RN |
1251003-11-8 | |
Record name | ethyl 3-bromoimidazo[1,5-a]pyrimidine-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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